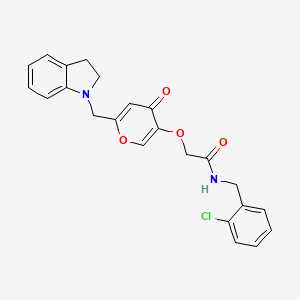

N-(2-chlorobenzyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

Description

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN2O4/c24-19-7-3-1-6-17(19)12-25-23(28)15-30-22-14-29-18(11-21(22)27)13-26-10-9-16-5-2-4-8-20(16)26/h1-8,11,14H,9-10,12-13,15H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNJDKVFNDOFJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NCC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the indolin-1-ylmethyl intermediate, followed by the formation of the 4-oxo-4H-pyran-3-yl moiety. The final step involves the coupling of these intermediates with 2-chlorobenzylamine under specific reaction conditions, such as the use of a suitable solvent, temperature control, and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction may involve the conversion of specific functional groups within the molecule to their oxidized forms.

Reduction: Reduction reactions could target the carbonyl groups or other reducible moieties.

Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzyl or indolin-1-ylmethyl sites.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent choice, and reaction time.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions could introduce new functional groups or modify existing ones.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical studies.

Medicine: Investigation of its pharmacological properties for therapeutic applications.

Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-chlorobenzyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide might include other benzyl-substituted acetamides, indolin-1-yl derivatives, and pyran-based molecules.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

N-(2-chlorobenzyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide, with the CAS number 898420-92-3, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 424.9 g/mol. Its structure features a chlorobenzyl group, an indolinylmethyl moiety, and a pyran ring, which together contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C23H21ClN2O4 |

| Molecular Weight | 424.9 g/mol |

| CAS Number | 898420-92-3 |

The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. The presence of the indole and pyran components suggests potential interactions with metabolic pathways relevant to inflammation and pain modulation.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.

- Receptor Modulation : It could interact with receptors that mediate pain and inflammation responses.

- Antioxidant Activity : Similar compounds have shown antioxidant properties, which may contribute to its therapeutic effects.

Analgesic and Anti-inflammatory Effects

Research has indicated that compounds structurally related to this compound exhibit significant analgesic and anti-inflammatory activities. For instance, studies on related oxazolones demonstrated potent inhibition of COX enzymes, which are critical in the inflammatory response .

Case Studies

-

In Vivo Studies : A study involving animal models assessed the analgesic effects using the writhing test and hot plate test. Compounds similar to N-(2-chlorobenzyl)-2-acetamides showed reduced pain responses compared to control groups.

- Results : Significant reduction in writhing response (p < 0.05).

- Mechanism : Likely through COX inhibition or other inflammatory mediators.

- Molecular Docking Studies : Computational studies have predicted binding affinities for targets involved in pain pathways, indicating that this compound may effectively bind to COX enzymes or other relevant targets.

Toxicological Profile

The acute toxicity studies for similar compounds have indicated low toxicity levels, suggesting a favorable safety profile for further development . Histopathological assessments did not reveal significant adverse effects on vital organs in animal models, supporting the potential for therapeutic use.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-(2-chlorobenzyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide, and how can reaction yields be optimized?

- Answer : Synthesis typically involves multi-step reactions, including substitution, condensation, and acylation steps. For example, highlights the use of catalysts (e.g., TBTU coupling agents) and optimized conditions (e.g., 0–5°C for reagent addition) to improve yields. Solvent choice (e.g., DCM or acetonitrile) and stoichiometric ratios of intermediates (e.g., indolin-1-ylmethyl derivatives) are critical. Reaction progress should be monitored via TLC (hexane:ethyl acetate, 9:3) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) is essential for verifying bond connectivity and stereochemistry. High-Resolution Mass Spectrometry (HRMS) or ESI/APCI-MS confirms molecular weight (e.g., reports ESI/APCI(+) peaks at 347 m/z). High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while X-ray crystallography (as in ) provides definitive 3D structural validation .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Answer : Start with in vitro assays targeting enzymes or receptors relevant to its structural analogs. For instance, notes that thienopyrimidine derivatives exhibit kinase inhibition. Use cytotoxicity assays (e.g., MTT on cancer cell lines) and fluorescence-based binding studies to identify preliminary activity. Molecular weight (427.88 g/mol) and logP values (estimated via PubChem) guide solubility and membrane permeability predictions .

Advanced Research Questions

Q. How can conflicting data on biological activity between structurally similar compounds be resolved?

- Answer : Perform comparative SAR studies using analogs with systematic substitutions. For example, shows that replacing the 4-chlorobenzyl group with methyl or cyclohexyl groups alters kinase affinity. Pair in silico docking (e.g., AutoDock Vina) with experimental IC50 measurements to identify critical substituents. Contradictions in activity may arise from off-target interactions, which can be clarified via proteome-wide selectivity screens .

Q. What strategies are effective for optimizing the reaction pathway to minimize byproducts during synthesis?

- Answer : Use Design of Experiments (DoE) to test variables like temperature, pH, and catalyst loading. achieved high yields by maintaining strict temperature control (0–5°C during TBTU addition) and iterative Na2CO3 washes to remove acidic impurities. Microwave-assisted synthesis (e.g., ) reduces reaction times and side-product formation .

Q. How do computational methods like molecular docking predict this compound’s interaction with biological targets?

- Answer : Docking studies (e.g., using Schrödinger Suite) model interactions between the acetamide moiety and target active sites. suggests that the 4-oxo-thienopyrimidine scaffold forms hydrogen bonds with ATP-binding pockets in kinases. Validate predictions with mutagenesis studies (e.g., alanine scanning) to confirm key residues .

Comparative Analysis of Structural Analogs

Methodological Recommendations

- Synthesis : Follow ’s protocol for amide coupling, using TBTU and 2,6-lutidine in DCM.

- Characterization : Combine 1H/13C NMR (CDCl3 or DMSO-d6) with HRMS for unambiguous identification.

- Biological Testing : Prioritize kinase assays (e.g., EGFR, VEGFR2) based on structural homology to ’s derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.